Regiochemical Identity Drives Eluxadoline Intermediate Utility
The 5-aminomethyl substitution pattern is mandatory for producing the FDA-approved drug eluxadoline. The synthetic route disclosed in US 10,479,769 uses a 5-(aminomethyl)-2-methoxybenzoic acid derivative as the key coupling partner; the 4-aminomethyl-2-methoxybenzoic acid isomer (CAS 1955554-94-5) would generate a different, non-approved regioisomer [1]. This structural constraint is absolute and not a matter of potency or property gradation [2].
| Evidence Dimension | Regiochemical identity (position of aminomethyl group on benzene ring) |
|---|---|
| Target Compound Data | 5-(aminomethyl)-2-methoxy substitution pattern (SMILES: COc1ccc(CN)cc1C(=O)O.Cl) |
| Comparator Or Baseline | 4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride (CAS 1955554-94-5; SMILES: COC1=C(C=CC(=C1)CN)C(=O)O.Cl) |
| Quantified Difference | The 5-substituted isomer yields eluxadoline upon reductive amination; the 4-isomer yields a non-eluxadoline regioisomer (structural binary difference: target vs non-target) |
| Conditions | Reductive amination coupling step per US 10,479,769; eluxadoline synthetic pathway |
Why This Matters
For any laboratory synthesizing eluxadoline or its intermediates, procurement of the 5-isomer is non-negotiable; the 4-isomer is synthetically useless for this application.
- [1] US Patent 10,479,769. Processes for the preparation of eluxadoline. Issued November 19, 2019. Justia Patents. View Source
- [2] PubChem. 4-(Aminomethyl)-2-methoxybenzoic acid hydrochloride (CID 122163379). National Center for Biotechnology Information. View Source
